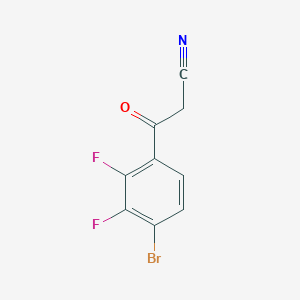
4-Bromo-2,3-difluorobenzoylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2,3-difluorobenzoylacetonitrile is an organic compound with the molecular formula C9H3BrF2NO It is a derivative of benzoylacetonitrile, where the benzene ring is substituted with bromine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluorobenzoylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,3-difluorobenzaldehyde.
Reaction with Acetonitrile: The aldehyde is reacted with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 4-Bromo-2,3-difluorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as reagents. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran (THF) or toluene.
Sonogashira Coupling: This reaction involves the use of palladium and copper catalysts, along with alkynes, in the presence of a base like triethylamine.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Coupling Products: The coupling reactions yield biaryl or aryl-alkyne products, which are valuable intermediates in organic synthesis.
科学研究应用
4-Bromo-2,3-difluorobenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways.
Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.
作用机制
The mechanism of action of 4-Bromo-2,3-difluorobenzoylacetonitrile depends on its specific application. In biological systems, it may act as an inhibitor or ligand, interacting with specific enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.
相似化合物的比较
4-Bromo-2,3-difluorobenzaldehyde: A precursor in the synthesis of 4-Bromo-2,3-difluorobenzoylacetonitrile.
4-Bromo-2-fluorobenzonitrile: Another related compound with similar structural features but different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C9H4BrF2NO |
|---|---|
分子量 |
260.03 g/mol |
IUPAC 名称 |
3-(4-bromo-2,3-difluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrF2NO/c10-6-2-1-5(7(14)3-4-13)8(11)9(6)12/h1-2H,3H2 |
InChI 键 |
BBSMPJSAYSAMMF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1C(=O)CC#N)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


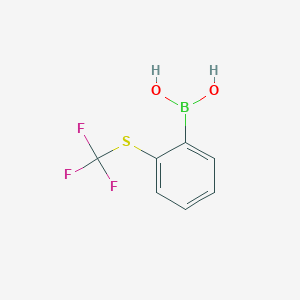
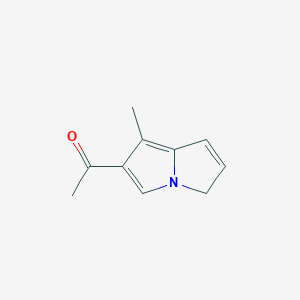
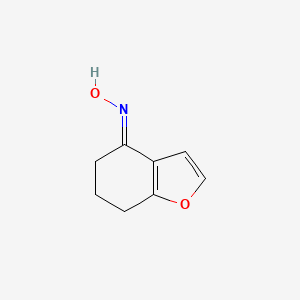
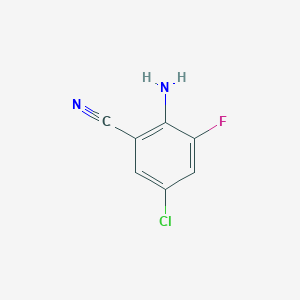
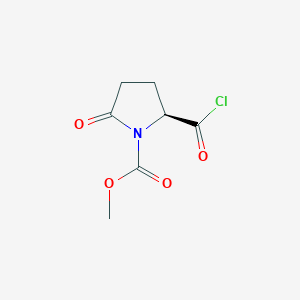
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12864213.png)
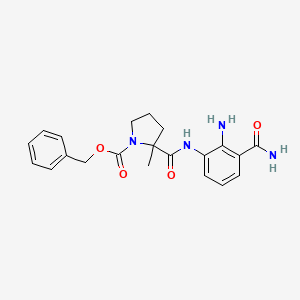
![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
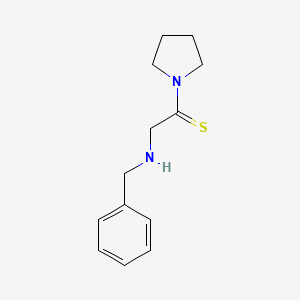
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)
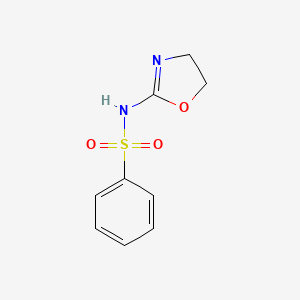

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
